molecular formula C12H10F3NO3 B2686037 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 1022750-01-1

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B2686037
CAS RN: 1022750-01-1
M. Wt: 273.211
InChI Key: ZXZXUZONTVYBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid, also known as CPCCOEt, is a small molecule antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The development of CPCCOEt has led to significant advancements in the understanding of the underlying mechanisms of mGluR1 signaling and its potential therapeutic applications.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group, which is a part of the compound, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethyl group-containing compounds are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Vinylic MIDA Boronates

The compound can be used in the preparation of vinylic MIDA boronates . These boronates are versatile intermediates in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

The compound is used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are a class of DNA-binding molecules that have shown promising results in cancer treatment .

Suzuki-Miyaura Cross-Coupling Reactions

The compound is used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryls, an important class of compounds in medicinal chemistry .

Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

The compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone .

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)6-1-3-7(4-2-6)16-10(17)8-5-9(8)11(18)19/h1-4,8-9H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXUZONTVYBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.